3-Chloro-2,4-dimethylphenol
Description
Contextual Significance of Halogenated Phenols in Chemical Science
Halogenated phenols represent a significant class of chemical compounds characterized by a phenol (B47542) ring to which one or more halogen atoms are attached. rsc.org Their importance in chemical science is multifaceted, stemming from their wide-ranging applications and their presence as environmental constituents. rsc.orgnih.gov
Industrially, halogenated phenols and their derivatives are utilized in the synthesis of a variety of products, including pesticides, herbicides, disinfectants, and flame retardants. nih.govgoogle.com The introduction of halogen atoms to the phenol ring can significantly alter the compound's reactivity, acidity, and biological activity. For instance, the position and number of chlorine atoms on the phenol ring influence the compound's toxicity and biodegradability. pjoes.com
From an environmental perspective, halogenated phenols are of interest due to their potential persistence and toxicity. rsc.org They can be formed as byproducts of industrial processes and through the degradation of certain pesticides. pjoes.com Consequently, a substantial body of research is dedicated to understanding their environmental fate, transport, and remediation. rsc.orgrsc.org Advanced oxidation processes and bioremediation techniques are actively being investigated for the degradation of these compounds in contaminated water and soil. nih.govrsc.org
The study of halogenated phenols also provides fundamental insights into chemical principles. The interplay of the electron-withdrawing nature of halogens and the electron-donating or -withdrawing effects of other substituents on the aromatic ring influences the regioselectivity of further chemical reactions, such as nitration and further halogenation. wikipedia.org
Overview of Research Trajectories for 3-Chloro-2,4-dimethylphenol
Research concerning this compound has primarily focused on its synthesis, chemical reactivity, and potential applications.
Synthesis: The synthesis of this compound is a key area of investigation. A common laboratory and industrial method involves the direct chlorination of 2,4-dimethylphenol (B51704). This reaction is typically carried out using a chlorinating agent such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like ferric chloride to facilitate the reaction. chemicalbook.com The conditions of the reaction, including temperature and the choice of solvent, are critical for achieving high purity and yield of the desired isomer. Purification of the final product is often accomplished through techniques such as distillation and crystallization.
Chemical Reactivity: The chemical reactivity of this compound is dictated by the presence of the hydroxyl, chloro, and methyl functional groups. The hydroxyl group imparts acidic properties to the molecule and can be deprotonated to form a phenoxide ion. wikipedia.org The aromatic ring can undergo further electrophilic substitution reactions, with the existing substituents directing the position of incoming groups. The chlorine atom can also participate in nucleophilic substitution reactions under certain conditions.
Applications: The primary application of this compound is as a chemical intermediate in the synthesis of other organic compounds. Its structural features make it a valuable building block for creating more complex molecules with desired properties. It has also been noted for its antimicrobial properties, leading to its use in the formulation of antiseptics and disinfectants. In industrial settings, it can act as a preservative.
Research Gaps and Future Directions in this compound Studies
Despite the existing body of knowledge, several research gaps and potential future directions can be identified for this compound.
Detailed Mechanistic Studies: While general reaction pathways are understood, there is a need for more detailed mechanistic studies of its synthesis and reactions. For instance, computational and kinetic studies could provide deeper insights into the transition states and intermediates involved in its chlorination, leading to more efficient and selective synthetic methods.
Environmental Fate and Toxicology: A significant gap exists in the comprehensive understanding of the environmental fate and toxicological profile of this compound. Research is needed to determine its persistence in various environmental compartments, its potential for bioaccumulation, and its detailed mechanisms of toxicity to different organisms. Studies on its biodegradation pathways by microorganisms could lead to the development of effective bioremediation strategies. researchgate.net
Advanced Applications: Future research could explore novel applications for this compound and its derivatives. This could include the design and synthesis of new pharmaceutical agents, agrochemicals, or advanced materials. Investigating its potential as a ligand in coordination chemistry or as a monomer in polymerization reactions could open up new avenues for its use.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | achemblock.com |
| Molecular Weight | 156.61 g/mol | sigmaaldrich.com |
| CAS Number | 56680-84-3 | achemblock.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity (for research) | 95% | sigmaaldrich.com |
| Boiling Point (predicted) | 235.6 ± 35.0 °C | |
| pKa (predicted) | 9.67 ± 0.23 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMOUSPMWQFEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 2,4 Dimethylphenol and Its Derivatives
Regioselective Halogenation Strategies
Regioselective halogenation is a cornerstone of aromatic chemistry, enabling the precise installation of halogen atoms onto an aromatic ring. The synthesis of 3-Chloro-2,4-dimethylphenol via this approach hinges on directing the chlorination of a 2,4-dimethylphenol (B51704) precursor to the C-3 position, a task complicated by the powerful directing effects of the existing hydroxyl and methyl substituents.
Direct Chlorination of Dimethylphenol Precursors
The direct chlorination of 2,4-dimethylphenol is the most straightforward conceptual route to this compound. The hydroxyl (-OH) group is a potent activating group and an ortho, para-director, while the methyl (-CH₃) groups are also activating and ortho, para-directing. In the 2,4-dimethylphenol substrate, the positions available for electrophilic attack are C-3, C-5, and C-6. The C-6 position is ortho to the hydroxyl group, making it highly activated. The C-3 and C-5 positions are meta to the hydroxyl group but are activated by the methyl groups.
Achieving selective chlorination at the C-3 position is challenging due to the strong activation of the C-6 position by the hydroxyl group. The reaction often yields a mixture of isomers, including 2,4-dichloro-3,5-dimethylphenol (B1670469) and other chlorinated species. chemicalbook.com The choice of chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), and the reaction conditions must be meticulously optimized to favor the desired 3-chloro isomer. google.com The process often involves navigating a complex product distribution where factors like sterics and electronics vie to control the reaction's outcome. researchgate.net
Investigation of Catalytic Systems in Chlorination Reactions
To enhance the rate and regioselectivity of chlorination, various catalytic systems are employed. Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly used to polarize the chlorinating agent, thereby generating a more potent electrophile (a "Cl⁺" equivalent). google.comgoogle.com For instance, the reaction of chlorine with an aromatic compound is often catalyzed by ferric chloride. google.com
The development of co-catalyst systems, sometimes involving metal chlorides and organic sulfur compounds, has been explored to improve the selectivity for specific isomers of chlorinated dimethylphenols. google.comgoogle.com The catalyst can form a complex with the phenol (B47542), potentially altering the electron density at specific ring positions or creating steric hindrance that directs the incoming electrophile away from the most electronically favored sites. The selection of the catalyst is therefore a critical parameter in steering the reaction toward the synthesis of this compound over other potential isomers. researchgate.net
Table 1: Catalytic Systems in Phenol Chlorination This table is illustrative and based on general findings for phenol chlorination.
| Catalyst System | Chlorinating Agent | Typical Solvent | Key Observation |
|---|---|---|---|
| AlCl₃ / Benzyl Thiophenol | Sulfuryl Chloride | Tetrachloroethylene | Used in directional, multi-stage chlorination of xylenol. google.com |
| FeCl₃ | Sulfuryl Chloride | Dichloromethane | Common Lewis acid activator for chlorination of xylenols. chemicalbook.com |
| Cupric Salts (e.g., CuSO₄) | HCl / Air | Chlorobenzene | Acts as a catalyst in the oxidative chlorination of dimethylphenol. google.com |
Mechanistic Elucidation of Electrophilic Substitution Pathways
The chlorination of 2,4-dimethylphenol proceeds via an electrophilic aromatic substitution mechanism. byjus.com This multi-step process is fundamental to understanding the formation of this compound. masterorganicchemistry.com
The mechanism involves three primary steps:
Generation of an Electrophile : A Lewis acid catalyst, like AlCl₃, reacts with the chlorine source (e.g., Cl₂) to weaken the Cl-Cl bond, creating a highly electrophilic chlorine species. byjus.commasterorganicchemistry.com
Formation of a Carbocation Intermediate : The electron-rich π system of the phenol ring attacks the electrophile. byjus.com This forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is key to determining the site of substitution. The hydroxyl group is highly effective at stabilizing the positive charge through resonance when the attack occurs at the ortho or para positions. byjus.commlsu.ac.in
Removal of a Proton : A weak base, such as [AlCl₄]⁻, removes a proton from the sp³-hybridized carbon of the sigma complex, which restores the aromaticity of the ring and yields the final chlorinated product. byjus.com
The directing effects of the -OH and two -CH₃ groups on 2,4-dimethylphenol collectively influence the stability of the possible arenium ion intermediates, thereby governing the regiochemical outcome of the chlorination.
Multi-Step Synthesis and Chemical Transformations
Beyond direct halogenation, multi-step synthetic routes and subsequent derivatizations offer access to this compound and its analogs, providing pathways to more complex molecular structures.
Synthesis via Ullmann Reaction and Nucleophilic Aromatic Substitution (based on related congeners)
While not the most common route for this specific compound, the principles of the Ullmann reaction and Nucleophilic Aromatic Substitution (SNAr) are relevant for synthesizing related chloro-phenol congeners.
The Ullmann Reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. byjus.comwikipedia.org A variation, often called the Ullmann condensation or Ullmann-type reaction, involves the copper-catalyzed formation of an aryl ether from an aryl halide and a phenol (or alcohol). organic-chemistry.orgnih.gov Theoretically, a dihalodimethylbenzene could be reacted with a hydroxide (B78521) source under copper catalysis to install the hydroxyl group, although this is a challenging transformation.
Nucleophilic Aromatic Substitution (SNAr) is another pathway where a nucleophile replaces a leaving group on an aromatic ring. youtube.com This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to the leaving group. acs.org Since this compound contains electron-donating methyl and hydroxyl groups, it is not a suitable substrate for classical SNAr. However, modern methodologies have demonstrated that SNAr can be enabled on electron-rich halophenols under specific conditions, for instance, through the generation of a phenoxyl radical intermediate that powerfully activates the ring towards nucleophilic attack. osti.govnih.gov
Derivatization of this compound (e.g., Suzuki Coupling for Arylation)
Once synthesized, this compound can serve as a building block for more complex molecules through derivatization. The chlorine atom provides a reactive handle for cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. wikipedia.orglibretexts.org In this context, this compound can be coupled with various aryl or vinyl boronic acids to generate arylated dimethylphenol derivatives.
The catalytic cycle for the Suzuki reaction generally involves three key steps: libretexts.org
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) complex.
Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. organic-chemistry.org
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org
This methodology allows for the introduction of a wide array of substituents in place of the chlorine atom, significantly expanding the molecular diversity accessible from the this compound scaffold. Other derivatizations can target the hydroxyl group, such as silylation for analytical purposes, which converts the phenol into a trimethylsilyl (B98337) ether. nih.gov
Table 2: Illustrative Suzuki Coupling of this compound
| Aryl Halide | Boronic Acid Partner | Potential Product |
|---|---|---|
| This compound | Phenylboronic acid | 3-Phenyl-2,4-dimethylphenol |
| This compound | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2,4-dimethylphenol |
| This compound | Naphthalene-1-boronic acid | 3-(Naphthalen-1-yl)-2,4-dimethylphenol |
Approaches to Analogues and Functionalized Products
The synthesis of analogues and functionalized derivatives of chlorinated dimethylphenols involves a variety of chemical strategies aimed at modifying the core phenolic structure. These methodologies are crucial for developing compounds with tailored properties. Research into these synthetic routes often focuses on regioselective reactions that allow for the precise placement of functional groups on the aromatic ring.
One common approach involves the direct functionalization of a dimethylphenol precursor. For instance, the alkylation of 2,4-dimethylphenol is a method used to produce analogues such as 2,4-dimethyl-6-tert-butylphenol. This reaction is typically carried out using an alkylating agent like isobutylene (B52900) in the presence of a catalyst, such as aluminum phenoxide. researchgate.net The conditions for this type of reaction are selected to favor the addition of the alkyl group at a specific position, thereby creating a new derivative.
Another significant strategy is the selective chlorination of a dimethylphenol isomer. The synthesis of 4-chloro-3,5-dimethylphenol (B1207549) (PCMX), an important analogue, is achieved through the para-selective chlorination of 3,5-dimethylphenol (B42653) (m-xylenol). mdpi.com This process utilizes sulphuryl chloride as the chlorinating agent in conjunction with a Lewis acid (e.g., aluminum chloride) and a sulfur-containing catalyst. mdpi.com The choice of catalyst, particularly poly(alkylene sulphide)s, is critical for achieving high regioselectivity, directing the chlorine atom to the para position relative to the hydroxyl group. mdpi.com
Furthermore, the synthesis of more complex, functionalized products often requires multi-step reaction sequences. An example can be seen in the preparation of halogenated salicylanilides, such as Rafoxanide, which involves the coupling of different aromatic moieties. nih.gov The synthesis starts with precursors like 4-chlorophenol (B41353) and involves key stages such as iodination and the formation of an amide bond by reacting an aminoether with a diiodosalicylic acid derivative. nih.gov In this latter step, the in-situ formation of a salicylic (B10762653) acid chloride using phosphorus trichloride (B1173362) (PCl₃) is a key technique to facilitate the reaction and achieve a high yield. nih.gov These multi-step syntheses demonstrate how precursor molecules can be built up into larger, more complex functionalized products.
The table below summarizes various approaches to synthesizing analogues and functionalized products from phenolic precursors.
| Precursor Compound | Reaction Type | Reagents & Catalysts | Product | Key Strategy |
| 2,4-Dimethylphenol | Alkylation | Isobutylene, Aluminum phenoxide catalyst | 2,4-Dimethyl-6-tert-butylphenol | Direct functionalization of the phenol ring. researchgate.net |
| 3,5-Dimethylphenol | Chlorination | Sulphuryl chloride, Aluminum chloride, Poly(alkylene sulphide) catalyst | 4-Chloro-3,5-dimethylphenol | Highly regioselective chlorination at the para-position. mdpi.com |
| 4-Chlorophenol & 3,5-Diiodosalicylic acid | Amide Coupling | Phosphorus trichloride (PCl₃) | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) | Multi-step synthesis involving in-situ activation for amide bond formation. nih.gov |
Optimization of Synthetic Yields and Purity Profiles
The economic viability and practical application of synthetic methodologies heavily depend on the optimization of reaction conditions to maximize product yield and purity. This involves a systematic investigation of various parameters, including catalysts, solvents, reaction times, and temperature.
In the synthesis of 4-chloro-3,5-dimethylphenol from 3,5-dimethylphenol, a significant yield of 92.1% and a purity of 98.5% have been achieved. google.com This was accomplished through a process of reacting 3,5-dimethylphenol with concentrated hydrochloric acid in the presence of a copper sulfate (B86663) pentahydrate catalyst and an oxidizing agent (air). google.com The optimization of this process involved identifying the ideal reaction temperature and duration to ensure the reaction goes to completion, which is monitored by gas chromatography to confirm that the residual starting material is below a certain threshold (e.g., <0.08%). google.com
The choice of catalyst and reaction additives is a critical factor in optimizing synthetic outcomes. For the para-selective chlorination of m-cresol (B1676322) (3-methylphenol) to produce 4-chloro-m-cresol, a study found that using 5,18-dithiadocosane as a catalyst with aluminum chloride resulted in a high absolute yield of 91.8% and a para/ortho selectivity ratio of 20.7. mdpi.com Similarly, for the commercial-scale production of 4-chloro-3,5-dimethylphenol, the use of specific poly(alkylene sulphide) catalysts was identified as crucial for achieving quantitative yields with very high regioselectivity. mdpi.com In some cases, upon cooling the reaction mixture, the desired product crystallizes directly from the solution, yielding a solid that is 99.7–99.9% pure after a simple filtration and wash, thereby minimizing complex purification steps. mdpi.com
Even in complex syntheses, the choice of base can dramatically affect the yield. During the regioselective methylation of 2,4,5-trihydroxy-benzaldehyde, a precursor for a more complex heterocyclic product, using potassium carbonate as the base resulted in yields of only 20–30%. researchgate.net However, by switching to cesium carbonate, the yield was improved to 53% with excellent purity after a simple workup. researchgate.net This highlights how a nuanced understanding of reaction mechanisms, such as a potential cesium-mediated chelation effect, can lead to significant improvements in synthetic efficiency. researchgate.net
The following table details examples of optimized reaction conditions and their impact on yield and purity.
| Target Compound | Precursor(s) | Key Optimization Parameters | Achieved Yield | Achieved Purity |
| 4-Chloro-3,5-dimethylphenol | 3,5-Dimethylphenol | Catalyst: Copper sulfate pentahydrate; Oxidizing Agent: Air; Temperature: 120 °C; Time: 5 hours. google.com | 92.1% | 98.5% |
| 2,4-Dimethyl-6-tert-butylphenol | 2,4-Dimethylphenol | Catalyst: Aluminum phenoxide; Temperature: 130 °C; Time: 3 hours. researchgate.net | 85% | Not specified |
| 4-Chloro-m-cresol | m-Cresol | Catalyst: 5,18-dithiadocosane with AlCl₃. mdpi.com | 91.8% | para/ortho ratio of 20.7 |
| A methoxy-benzaldehyde derivative | 2,4,5-Trihydroxy-benzaldehyde | Base: Cesium carbonate; Solvent: DMF. researchgate.net | 53% | "Excellent purity" |
| Rafoxanide (an amide) | Aminoether and Diiodosalicylic acid | Coupling Agent: In-situ formation of acid chloride with PCl₃. nih.gov | 82% (for coupling step) | Not specified |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2,4 Dimethylphenol
Fundamental Reaction Pathways
The reactivity of 3-Chloro-2,4-dimethylphenol is dictated by the electronic effects of its substituents: the hydroxyl (-OH), two methyl (-CH₃) groups, and the chlorine (-Cl) atom. The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The methyl groups are also activating, ortho, para-directors via an inductive effect. Conversely, the chlorine atom is a deactivating, ortho, para-director, withdrawing electron density inductively but donating weakly through resonance.
Electrophilic Aromatic Substitution (EAS)
The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the combined activating effects of the hydroxyl and methyl groups. libretexts.org These effects override the deactivating nature of the chlorine atom. The directing influences of the substituents determine the regioselectivity of these reactions.
-OH group (at C1): Directs incoming electrophiles to positions C2, C4, and C6.
-CH₃ groups (at C2 and C4): Direct to positions C1, C3, C5, and C6.
-Cl group (at C3): Directs to positions C2, C4, and C6.
Considering the existing substitution pattern, the available positions for attack are C5 and C6. The powerful ortho, para-directing nature of the hydroxyl group strongly favors substitution at the available para position (C6) and ortho position (C5). Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation are expected to occur primarily at the C6 and C5 positions. The reaction proceeds via a standard EAS mechanism, involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on aryl halides typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (halide). wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex, which forms upon nucleophilic attack. libretexts.org
This compound lacks such strong activating groups. The ring is substituted with electron-donating hydroxyl and methyl groups, which destabilize the negatively charged intermediate required for the SNAr addition-elimination mechanism. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. masterorganicchemistry.com
Under extremely harsh conditions, such as the use of a very strong base like sodium amide, a substitution reaction could potentially proceed through a high-energy benzyne (B1209423) intermediate via an elimination-addition mechanism. libretexts.org
Oxidation
The phenolic moiety is susceptible to oxidation. The reaction typically proceeds through a one-electron oxidation to form a resonance-stabilized phenoxy radical. acs.org The stability of this radical intermediate is influenced by the substituents on the ring. The methyl groups at the C2 and C4 positions provide steric hindrance and electronic stabilization, which can increase the persistence of the radical.
Further oxidation of the phenoxy radical can lead to two primary outcomes:
Coupling Reactions: Two phenoxy radicals can couple to form C-C or C-O bonds, leading to the formation of dimeric products (biphenols or diphenyl ethers). researchgate.net
Quinone Formation: Oxidation can lead to the formation of quinone-type structures, although this often requires the loss of a substituent if the para position is blocked, as it is in this molecule by a methyl group. libretexts.org
Reduction
The phenolic hydroxyl group itself is not readily reduced. The reduction of the aromatic ring of a phenol (B47542) requires harsh conditions, such as high-pressure hydrogenation with a metal catalyst or a dissolving metal reduction (e.g., the Birch reduction). These reactions are not selective for the phenolic moiety and would reduce the entire aromatic system. Therefore, the significant redox chemistry of this compound is dominated by the oxidation of the phenol group.
Reaction Kinetics and Energetic Characterization
While specific kinetic data for this compound is not extensively documented, studies on analogous chlorophenols provide insight into the expected kinetic behavior, particularly in oxidation reactions. The kinetics of chlorophenol oxidation by reagents like potassium permanganate (B83412) or via advanced oxidation processes are often complex and influenced by several factors. tandfonline.comiwaponline.com
Key influencing factors include:
pH: The rate of oxidation is highly pH-dependent, as the dissociation of the phenolic proton to form the more reactive phenoxide ion is controlled by pH. tandfonline.com
Temperature: As with most chemical reactions, an increase in temperature generally leads to a faster degradation rate. doi.org
The table below presents representative kinetic data from studies on other chlorophenols to illustrate the typical parameters measured.
| Compound | Oxidant/Process | Reaction Order | Rate Constant (k) | Activation Energy (Ea) | Reference |
|---|---|---|---|---|---|
| 2-Chlorophenol | Supercritical Water Oxidation | 0.88 (in 2-CP) | 10^(1.0) M⁻⁰.⁶³ s⁻¹ | 11.0 kcal/mol | umich.edu |
| 4-Chlorophenol (B41353) | Permanganate | Second-order overall | Varies with pH | Not specified | tandfonline.com |
| 2,4-Dichlorophenol | Permanganate | Second-order overall | Varies with pH | Not specified | tandfonline.com |
| 4-Chlorophenol | Wet Oxidation | Pseudo first-order | Varies with Temp. | Not specified | doi.org |
Note: This data is for analogous compounds and is presented for illustrative purposes.
Stereochemical Aspects of Chemical Transformations
This compound is an achiral molecule. The introduction of stereochemistry would require a reaction that creates a new chiral center or an axis of chirality. One potential pathway for this is through oxidative coupling. The coupling of two phenoxy radicals can lead to the formation of a biaryl compound. If the substitution pattern around the newly formed C-C single bond is appropriate, atropisomerism (axial chirality) can arise due to hindered rotation.
Investigations into Ring Cleavage and Degradation Intermediates
The aromatic ring of this compound is robust but can be cleaved under aggressive conditions, such as those employed in advanced oxidation processes (AOPs). These methods, including ozonolysis and Fenton-like reactions, generate highly reactive species like hydroxyl radicals (•OH) that can attack the aromatic ring, leading to its degradation. asianpubs.orgwikipedia.org
Studies on the degradation of the isomeric biocide 4-chloro-3,5-dimethylphenol (B1207549) (PCMX) provide a plausible model for the degradation pathway. nih.govresearchgate.net The process is believed to be initiated by the attack of hydroxyl radicals, leading to a sequence of reactions:
Hydroxylation and Dechlorination: The initial attack by •OH can lead to the addition of hydroxyl groups to the ring and the displacement of the chlorine atom, forming chloride ions and hydroxylated intermediates such as a dimethylhydroquinone. nih.gov
Ring Opening: The resulting unstable hydroxylated intermediates can undergo further oxidation, leading to the cleavage of the aromatic ring.
Formation of Aliphatic Intermediates: Ring cleavage results in the formation of smaller, short-chain aliphatic compounds, such as carboxylic acids (e.g., maleic acid, oxalic acid) and aldehydes.
Mineralization: Ultimately, with sufficient oxidant, these aliphatic intermediates can be completely mineralized to carbon dioxide (CO₂), water (H₂O), and hydrochloric acid (HCl).
The table below lists potential intermediates in the degradation pathway of this compound, based on established mechanisms for similar compounds.
| Intermediate Type | Potential Compound Name |
|---|---|
| Hydroxylated Aromatic | 3-Chloro-2,4-dimethylhydroquinone |
| Dechlorinated Aromatic | 2,4-Dimethylhydroquinone |
| Dechlorinated Aromatic | 2,4-Dimethylcatechol |
| Ring-Opened Dicarbonyl | Derivatives of Muconic acid |
| Short-Chain Carboxylic Acid | Maleic acid |
| Short-Chain Carboxylic Acid | Oxalic acid |
| Short-Chain Carboxylic Acid | Formic acid |
Table of Mentioned Compounds
Theoretical and Computational Chemistry Studies of 3 Chloro 2,4 Dimethylphenol
Quantum Mechanical Characterization of Molecular Structure and Electronic Properties
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods can precisely calculate geometric parameters and map out electronic distributions, which govern the molecule's stability and reactivity.
Density Functional Theory (DFT) has become a standard method in computational chemistry for studying substituted phenols due to its balance of accuracy and computational efficiency. researchgate.netnih.govmdpi.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in 3-Chloro-2,4-dimethylphenol by optimizing the molecular geometry to a minimum energy state. Functionals such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), are commonly employed for this purpose. nih.gov
These calculations provide precise values for bond lengths, bond angles, and dihedral angles. The presence of substituents—a chlorine atom and two methyl groups—on the phenol (B47542) ring induces notable changes in the geometry compared to unsubstituted phenol. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl groups alter the electronic distribution within the benzene (B151609) ring, which in turn affects the bond lengths and angles of the aromatic system. researchgate.net For instance, the C-Cl and C-O bond lengths are key parameters that can be accurately predicted.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C1-O | 1.365 | C2-C1-C6 | 119.5 |
| O-H | 0.962 | C1-O-H | 109.0 |
| C3-Cl | 1.745 | C2-C3-Cl | 119.8 |
| C2-C(CH3) | 1.510 | C1-C2-C(CH3) | 121.0 |
| C4-C(CH3) | 1.508 | C3-C4-C(CH3) | 121.5 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactivity of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org For this compound, the MEP surface would show a region of negative potential (typically colored red) around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for electrophilic attack. The aromatic ring generally displays a negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential (typically colored blue). researchgate.net
In addition to MEP, various reactivity descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated to quantify reactivity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com Other descriptors include ionization potential, electron affinity, chemical hardness (resistance to change in electron distribution), and the electrophilicity index. These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species. nih.gov
| Property | Value |
|---|---|
| HOMO Energy | -8.9 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (η) | 7.7 eV |
| Ionization Potential (I) | 8.9 eV |
| Electron Affinity (A) | 1.2 eV |
| Global Hardness (η) | 3.85 eV |
| Electrophilicity Index (ω) | 1.65 eV |
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation and assignment of experimental spectra.
Theoretical vibrational spectra (Infrared and Raman) of this compound can be simulated using DFT calculations. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding intensities can be obtained. cardiff.ac.uk These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (around 0.96) to improve agreement with experimental data. nih.gov
The simulations allow for the unambiguous assignment of each absorption band in the IR spectrum and scattering band in the Raman spectrum to a specific molecular motion, such as the O-H stretching of the hydroxyl group, C-H stretching of the methyl groups and the aromatic ring, C-Cl stretching, and various ring deformation modes. researchgate.net
| Frequency (cm-1) | IR Intensity | Raman Activity | Vibrational Mode Assignment |
|---|---|---|---|
| 3550 | High | Low | O-H stretch |
| 3050 | Medium | High | Aromatic C-H stretch |
| 2955 | Medium | Medium | Methyl C-H stretch (asymmetric) |
| 2870 | Low | Medium | Methyl C-H stretch (symmetric) |
| 1590 | High | High | Aromatic C=C stretch |
| 1470 | High | Medium | Aromatic C=C stretch |
| 1250 | High | Low | C-O stretch |
| 750 | High | Low | C-Cl stretch |
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR isotropic shielding constants. rsc.orgnih.gov These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
Calculations can predict both ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. nih.gov For this compound, calculations can distinguish the chemical shifts of the two different methyl groups and the two distinct aromatic protons, providing valuable data for structural confirmation. The accuracy of the predictions depends on the level of theory, basis set, and the inclusion of solvent effects. idc-online.com
| Atom | Predicted 1H Shift | Atom | Predicted 13C Shift |
|---|---|---|---|
| H (O-H) | 5.1 | C1 (-OH) | 151.0 |
| H5 | 6.8 | C2 (-CH3) | 124.5 |
| H6 | 7.1 | C3 (-Cl) | 128.0 |
| H (C2-CH3) | 2.2 | C4 (-CH3) | 130.0 |
| H (C4-CH3) | 2.3 | C5 | 115.0 |
| C6 | 129.5 | ||
| C (C2-CH3) | 16.0 | ||
| C (C4-CH3) | 20.5 |
Computational Approaches to Acidity Constants (pKa) and Related Parameters
The acidity constant (pKa) is a critical physicochemical parameter for phenolic compounds. Computational methods have been developed that can predict pKa values with high accuracy. neliti.com The "direct method," which utilizes a thermodynamic cycle, is a common approach. researchgate.net This method calculates the Gibbs free energy change for the deprotonation reaction in solution.
Recent advancements have shown that high accuracy can be achieved by combining DFT calculations (using functionals like CAM-B3LYP) with a continuum solvation model (like SMD) and, crucially, including a small number of explicit water molecules (typically two) to model the direct hydrogen-bonding interactions at the reaction center. mdpi.commdpi.comnih.gov This approach avoids the need for empirical corrections and has been validated across a wide range of substituted phenols, achieving a mean absolute error of less than 0.4 pKa units. researchgate.netmdpi.com Applying this robust methodology would allow for a reliable prediction of the pKa of this compound.
| Compound | Experimental pKa | Calculated pKa | Error (ΔpKa) |
|---|---|---|---|
| Phenol | 9.99 | 10.03 | +0.04 |
| 4-Nitrophenol | 7.15 | 7.11 | -0.04 |
| 4-Chlorophenol (B41353) | 9.42 | 9.35 | -0.07 |
| 4-Methylphenol (p-cresol) | 10.26 | 10.42 | +0.16 |
| 3,4-Dimethylphenol | 10.36 | 10.66 | +0.30 |
| Thymol | 10.59 | 10.96 | +0.37 |
Quantitative Structure-Activity Relationship (QSAR) Modeling using Quantum Chemical Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a compound to its biological activity. jst.go.jp In the context of this compound and related compounds, QSAR studies are instrumental in predicting their toxicological profiles and understanding the mechanisms of their action. These models are built by correlating molecular descriptors, which are numerical representations of a molecule's properties, with experimental biological activity data.
Quantum chemical descriptors, derived from quantum mechanical calculations, are particularly valuable in QSAR modeling because they can provide precise information about the electronic and geometric properties of molecules. nih.govrasayanjournal.co.in These descriptors help in elucidating the underlying physicochemical interactions that govern the biological activity of compounds like this compound.
While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the compound is often included in broader studies on the toxicity of chlorophenols and substituted phenols. In these studies, a variety of quantum chemical descriptors are employed to develop robust QSAR models.
Detailed Research Findings
Research in the field has demonstrated that the toxicity of chlorophenols is often correlated with a combination of electronic, steric, and lipophilic properties. nih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to compute descriptors that quantify these properties. researchgate.net
For instance, a study on the toxicity of chlorophenols to L929 cells developed QSAR models using descriptors like the n-octanol/water partition coefficient (log K(ow)), Hammett constant (sigma), and acid dissociation constant (pKa), alongside quantum chemical descriptors. nih.gov The results indicated that electronic and steric effects play a significant role in the cytotoxicity of these compounds. nih.gov
Another area of focus is the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods utilize 3D grid-based descriptors to represent the steric and electrostatic fields around the molecules, providing a more detailed understanding of the structure-activity relationship. nih.gov In a study on chlorophenols, a CoMFA model revealed that the electrostatic field had a greater contribution to the biological activity than the steric field. nih.gov
The following interactive data table summarizes some of the common quantum chemical descriptors used in QSAR studies of chlorophenols and their general significance.
| Descriptor Category | Descriptor Name | Abbreviation | Significance in QSAR Models of Chlorophenols |
| Electronic Descriptors | Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the electron-donating ability of the molecule. Higher EHOMO values often correlate with increased reactivity and toxicity. nih.gov |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the electron-accepting ability of the molecule. Lower ELUMO values are often associated with higher electrophilicity and toxicity. nih.gov | |
| HOMO-LUMO Energy Gap | ΔE | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. | |
| Dipole Moment | µ | Represents the polarity of the molecule and its ability to engage in dipole-dipole interactions. | |
| Mulliken Atomic Charges | q | Describes the electron distribution within the molecule and can identify reactive sites for metabolic activation or interaction with biological targets. | |
| Quantum Global Reactivity Descriptors | Chemical Hardness | η | Measures the resistance of a molecule to change its electron configuration. |
| Electronegativity | χ | Represents the ability of a molecule to attract electrons. | |
| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule. | |
| Topological Descriptors | Molecular Connectivity Indices | χ | Encodes information about the branching and connectivity of the molecule's carbon skeleton. |
It is important to note that the predictive power and reliability of QSAR models depend heavily on the quality of the experimental data, the choice of descriptors, and the statistical methods used for model development and validation. toxicology.org For chlorophenols, properties such as hydrophobicity (often represented by log Kow) and the degree of ionization (related to pKa) are also crucial descriptors that are frequently used in conjunction with quantum chemical parameters to build comprehensive and predictive QSAR models. jst.go.jp
Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the environmental fate and biotransformation of the specific chemical compound This compound cannot be generated at this time.
Extensive research has revealed a significant lack of specific studies on this particular isomer concerning the detailed abiotic and biotic degradation mechanisms requested in the outline. The vast majority of published research on the environmental fate of chlorinated dimethylphenols concentrates on the more commercially significant and widely studied isomer, 4-Chloro-3,5-dimethylphenol (B1207549) (also known as PCMX or chloroxylenol).
Therefore, creating an article that strictly adheres to the provided outline for this compound would not be scientifically accurate or possible based on current research. Providing data from other isomers would violate the explicit instructions to focus solely on the specified compound. Further research is needed in the scientific community to elucidate the specific environmental degradation pathways of this compound.
Environmental Fate and Biotransformation Research of Halogenated Dimethylphenols
Biotic Degradation Mechanisms and Microbial Metabolism
Identification of Biological Metabolites and Mineralization Pathways
The biological breakdown of 3-chloro-2,4-dimethylphenol is a critical process that determines its environmental persistence. While direct studies on the complete mineralization pathway of this compound are limited, research on closely related compounds provides significant insights into the likely transformation processes.
Microbial action is the primary driver of the biotransformation of halogenated phenols. Studies on various dimethylphenol isomers have revealed that bacteria can metabolize these compounds. For instance, research has shown that 2,4-dimethylphenol (B51704), the parent compound of this compound, can be converted by bacteria into 4-hydroxy-3-methylbenzoic acid . This suggests that a similar oxidative pathway may be involved in the initial stages of this compound degradation.
Furthermore, investigations into the biodegradation of other chlorinated dimethylphenol isomers, such as 4-chloro-3,5-dimethylphenol (B1207549) (also known as chloroxylenol or PCMX), offer a robust model for the likely metabolic fate of this compound. Fungal degradation of chloroxylenol has been shown to proceed through a series of key steps:
Dechlorination: The removal of the chlorine atom from the aromatic ring is a critical initial step in reducing the compound's toxicity.
Hydroxylation: The introduction of hydroxyl (-OH) groups onto the aromatic ring increases the compound's polarity and susceptibility to further enzymatic attack.
Oxidation: Subsequent oxidation reactions can lead to the opening of the aromatic ring, a crucial step towards complete mineralization.
Based on these analogous pathways, it is hypothesized that the biotransformation of this compound likely involves initial enzymatic attacks, such as hydroxylation of the aromatic ring, followed by dechlorination. These initial steps would produce intermediate metabolites that are then funneled into central metabolic pathways, ultimately leading to the cleavage of the aromatic ring and its complete mineralization to carbon dioxide, water, and chloride ions. The specific enzymes involved in these transformations are likely monooxygenases and dioxygenases, which are commonly implicated in the degradation of aromatic compounds.
Factors Influencing Environmental Persistence and Mobility
The persistence and movement of this compound in the environment are not static but are influenced by a variety of environmental factors. These factors can either accelerate its degradation and limit its spread or enhance its longevity and potential for transport.
Environmental Persistence:
The rate at which this compound is degraded, and thus its persistence, is significantly affected by the following factors:
pH: The acidity or alkalinity of the surrounding medium plays a crucial role. Studies on related chloroxylenol isomers have indicated that degradation rates can be higher in acidic solutions compared to alkaline conditions. nih.govresearchgate.net This is likely due to the influence of pH on the activity of microbial enzymes responsible for degradation.
Temperature: Like most biological processes, the microbial degradation of halogenated phenols is temperature-dependent. Optimal temperature ranges for the degradation of similar compounds have been observed, suggesting that temperature fluctuations in the environment will impact the persistence of this compound.
Oxygen Availability: The presence or absence of oxygen is a critical determinant of the metabolic pathways employed by microorganisms. Aerobic conditions, where oxygen is plentiful, generally favor the rapid and complete mineralization of aromatic compounds. Under anaerobic conditions, degradation is typically slower and may lead to the accumulation of intermediate metabolites.
Microbial Populations: The presence of microbial communities with the appropriate enzymatic machinery is a prerequisite for biodegradation. The abundance and diversity of these microorganisms in soil and water will directly influence the rate of degradation.
Environmental Mobility:
The mobility of this compound, or its ability to move through soil and water, is primarily governed by its interaction with environmental matrices. Key factors include:
Soil Organic Carbon (SOC): The amount of organic matter in the soil is a primary factor controlling the sorption of organic compounds. Higher SOC content generally leads to greater adsorption of hydrophobic compounds like this compound, thereby reducing its mobility in the soil. mdpi.comnih.gov
Soil Texture and Clay Content: The physical composition of the soil, including its clay content, influences its ability to retain organic chemicals. Soils with higher clay content tend to exhibit greater sorption capacity.
pH: The pH of the soil and water can affect the ionization state of phenolic compounds. An increase in pH can lead to the deprotonation of the hydroxyl group, forming a more water-soluble phenolate (B1203915) anion. This increased solubility can enhance the mobility of the compound in the environment. nih.gov
The interplay of these factors determines the ultimate fate of this compound in the environment, influencing its concentration, bioavailability, and potential for reaching sensitive ecological receptors.
Data on Factors Influencing the Environmental Fate of Halogenated Dimethylphenols
| Factor | Influence on Persistence | Influence on Mobility | Notes |
| pH | Degradation rates may be higher in acidic to neutral conditions. nih.govresearchgate.net | Mobility increases with increasing pH due to the formation of more soluble phenolate ions. nih.gov | The specific optimal pH for the degradation of this compound is not well-documented. |
| Soil Organic Carbon (SOC) | Higher SOC can enhance microbial activity, potentially increasing degradation rates. | Higher SOC increases sorption, leading to decreased mobility. mdpi.comnih.gov | The soil organic carbon-water (B12546825) partition coefficient (Koc) for the non-chlorinated 2,4-dimethylphenol is 209, suggesting moderate mobility. The Koc for the chlorinated form is not readily available. |
| Temperature | Degradation is generally faster within an optimal temperature range for microbial activity. | Temperature can indirectly affect mobility by influencing water viscosity and the rate of volatilization. | Optimal temperatures for the degradation of related chlorophenols are often in the mesophilic range (20-35°C). |
| Oxygen | Aerobic conditions generally lead to faster and more complete mineralization. | Oxygen availability does not directly impact mobility but is a key factor in the primary degradation pathway. | Anaerobic degradation is possible but typically slower. |
Advanced Analytical Methodologies for 3 Chloro 2,4 Dimethylphenol Research
Chromatographic Techniques for Isolation and Quantification
Chromatography is a cornerstone for separating 3-Chloro-2,4-dimethylphenol from complex matrices and quantifying its concentration. Gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary resolution and sensitivity for trace-level analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net Method development focuses on optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve high sensitivity and reliability.
Sample Preparation and Derivatization: A critical step in the analysis of phenolic compounds by GC-MS is derivatization. Due to the polar hydroxyl group, phenols can exhibit poor peak shape and thermal instability. A common strategy is to convert the hydroxyl group into a less polar, more volatile ether, such as a trimethylsilyl (B98337) (TMS) derivative. researchgate.netresearchgate.net This is often achieved by reacting the sample with a silylating agent like trimethylsilyl-N,N-dimethylcarbamate (TMSDMC). researchgate.net For aqueous samples, a pre-concentration step using Solid-Phase Extraction (SPE) with a sorbent like hypercrosslinked styrene-divinylbenzene is typically employed to isolate the analyte and remove interfering matrix components. researchgate.net
Chromatographic and Spectrometric Conditions: The separation is typically performed on a capillary GC column, such as an SH-I-5MS column (30 m x 0.25 mm I.D., 0.25 µm film thickness). matec-conferences.org The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) to ensure the efficient elution of all analytes. matec-conferences.org The mass spectrometer is often operated in the Selective Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte, thereby reducing background noise. researchgate.net
| Parameter | Optimized Condition | Purpose |
| Sample Preparation | Solid-Phase Extraction (SPE) | Pre-concentration and matrix cleanup researchgate.net |
| Derivatization | Silylation (e.g., with TMSDMC) | Increases volatility and improves peak shape researchgate.netresearchgate.net |
| GC Column | SH-I-5MS (or similar) | Provides efficient separation of phenolic compounds matec-conferences.org |
| Injection Mode | Split mode (e.g., 1:20) | Prevents column overloading with concentrated samples matec-conferences.org |
| Oven Program | Temperature ramp (e.g., 40°C to 280°C) | Ensures elution of compounds with varying boiling points matec-conferences.org |
| MS Detection | Selective Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification researchgate.net |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of a wide range of compounds, including phenols.
UPLC represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. researchgate.net This enhancement is primarily due to the use of columns packed with sub-2-micron particles (e.g., 1.7 µm). researchgate.net These smaller particles provide a greater surface area, leading to more efficient separation. To overcome the high backpressure generated by these columns, UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi) than conventional HPLC systems. researchgate.netcreative-proteomics.com
The benefits of UPLC for the analysis of compounds like this compound include:
Enhanced Resolution: Sharper and narrower peaks allow for better separation from closely related isomers and matrix components. creative-proteomics.com
Increased Speed: Analysis times are significantly reduced, often by a factor of up to ten, which increases sample throughput. slideshare.net
Higher Sensitivity: The sharper peaks result in greater peak height and a better signal-to-noise ratio, improving detection limits. creative-proteomics.com
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant decrease in solvent usage, making it a more environmentally friendly and cost-effective method. creative-proteomics.comslideshare.net
| Feature | HPLC | UPLC / UHPLC | Advantage of UPLC/UHPLC |
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution researchgate.net |
| Operating Pressure | 3,000 - 6,000 psi | > 15,000 psi | Enables use of smaller particles and higher flow rates creative-proteomics.com |
| Analysis Time | Longer | Significantly Shorter | Increased sample throughput slideshare.net |
| Resolution | Good | Superior | Better separation of complex mixtures creative-proteomics.com |
| Sensitivity | Good | Enhanced | Lower detection limits creative-proteomics.com |
| Solvent Consumption | Higher | Lower | Reduced cost and environmental impact creative-proteomics.comslideshare.net |
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. These methods probe the interaction of electromagnetic radiation with the molecule to provide a unique fingerprint based on its vibrational and electronic properties and the arrangement of its atoms.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. thermofisher.com FTIR measures the absorption of infrared light by a sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. sfr.ca
FTIR Spectroscopy is particularly sensitive to vibrations of polar functional groups. For this compound, key vibrational bands would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and methyl groups, C=C stretching within the aromatic ring, and the C-Cl stretching vibration. surfacesciencewestern.com
Raman Spectroscopy is more sensitive to non-polar, symmetric bonds and can provide complementary information. surfacesciencewestern.com It is especially useful for analyzing the vibrations of the carbon skeleton and bonds like C-C. surfacesciencewestern.com The use of fiber optics allows for remote and in-situ analysis, and it can readily analyze aqueous samples.
Together, these techniques provide a comprehensive vibrational profile that serves as a molecular fingerprint for identification. thermofisher.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique Sensitivity |
| O-H Stretch (hydroxyl) | ~3600 - 3200 | Strong in FTIR |
| C-H Stretch (aromatic) | ~3100 - 3000 | FTIR, Raman |
| C-H Stretch (methyl) | ~2975 - 2850 | FTIR, Raman |
| C=C Stretch (aromatic ring) | ~1600 - 1450 | FTIR, Raman |
| C-Cl Stretch | ~850 - 550 | FTIR, Raman researchgate.net |
| O-H Bend | ~1440 - 1395 | FTIR |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each chemically non-equivalent proton. This would include a signal for the hydroxyl proton, two separate signals for the two methyl groups, and signals for the two protons on the aromatic ring. The chemical shift, integration (area under the peak), and multiplicity (splitting pattern) of each signal provide definitive structural information.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight unique carbon atoms in the structure (six in the ring and two from the methyl groups).
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the exact placement of the chloro and dimethyl substituents on the phenol (B47542) ring.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org In molecules with π-systems, such as the aromatic ring in this compound, the most common transitions are π → π*. libretexts.org
The benzene (B151609) ring acts as the primary chromophore. The substituents on the ring—the hydroxyl (-OH), chloro (-Cl), and methyl (-CH₃) groups—act as auxochromes. These groups, particularly the hydroxyl group with its lone pairs of electrons, can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to a longer absorption wavelength, λmax) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. libretexts.org This technique is useful for confirming the presence of the aromatic system and studying its electronic properties.
Role of 3 Chloro 2,4 Dimethylphenol As a Chemical Intermediate and Precursor in Advanced Synthesis
Precursor in Fine Chemical Synthesis
In the field of fine chemical synthesis, which focuses on the production of complex, pure chemical substances in limited quantities, 3-Chloro-2,4-dimethylphenol acts as a key precursor. The term "precursor" implies that it is a starting compound that is transformed through one or more chemical reactions into a desired, often more complex, product. The reactivity of this compound is centered around its phenolic hydroxyl group and the activated aromatic ring.
The hydroxyl group can undergo a range of reactions, including etherification and esterification, allowing for the attachment of various other chemical moieties. The aromatic ring itself is susceptible to electrophilic substitution, although the positions of substitution are directed by the existing hydroxyl, methyl, and chloro groups. This directing effect is crucial for achieving regioselectivity in synthesis, ensuring that new functional groups are added to specific positions on the ring. This level of control is a hallmark of fine chemical synthesis, where the precise architecture of the final molecule is critical to its function. Consequently, this compound is a valuable intermediate for introducing the 3-chloro-2,4-dimethylphenyl group into larger target molecules.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 56680-84-3 |
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.61 g/mol |
| Physical Form | Solid |
Building Block for Complex Organic Scaffolds
The concept of a "building block" in organic chemistry refers to a molecule with a defined structure that can be readily incorporated into a larger molecular assembly. chemrxiv.org this compound fits this description perfectly. Its rigid aromatic core provides a stable and predictable structural unit. The functional groups attached to this core serve as handles for covalent modification, enabling chemists to "build" larger and more intricate organic scaffolds.
For example, the hydroxyl group can be converted into a more reactive functional group, which can then participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This strategy is fundamental to the construction of complex frameworks found in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of the chloro and methyl groups on the phenolic ring of this compound imparts distinct steric and electronic properties to the scaffolds derived from it, influencing their shape, solubility, and interaction with other molecules. The development of new molecular building blocks is essential for designing and synthesizing novel functional organic materials with tailored properties. chemrxiv.org
Applications in Ligand Design and Coordination Chemistry (e.g., Azo Dye Complexes)
One of the most significant applications of phenolic compounds in advanced synthesis is in the design of ligands for coordination chemistry. Ligands are molecules that can bind to a central metal ion to form a coordination complex. This compound is an excellent precursor for a class of ligands known as azo dyes.
Azo dyes are synthesized through a diazotization-coupling reaction. This process typically involves two key steps:
Diazotization: An aromatic amine is treated with a source of nitrous acid (often generated from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.
Azo Coupling: The diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component. This compound, with its activating hydroxyl group, serves as an excellent coupling partner. The coupling reaction typically occurs at the position ortho or para to the hydroxyl group.
The resulting azo compound contains the characteristic -N=N- (azo) group. This molecule can then act as a multidentate ligand, meaning it can bind to a metal ion through multiple points of attachment. researchgate.net The phenolic oxygen and one of the azo nitrogen atoms can coordinate to a metal ion, forming a stable chelate ring. researchgate.netnih.gov These metal complexes have a wide range of applications, including as dyes and pigments. upb.ro The synthesis of transition metal complexes with azo dyes derived from substituted phenols has been a subject of considerable research. researchgate.net
| Component | Role in Synthesis | Example |
| Amine Precursor | Forms the diazonium salt | Aniline or a substituted aniline |
| Diazotizing Agent | Reacts with the amine | Sodium Nitrite (NaNO₂) in acid |
| Coupling Component | Electron-rich compound that reacts with the diazonium salt | This compound |
| Metal Salt | Provides the central metal ion for complexation | Copper(II) sulfate (B86663), Nickel(II) chloride |
Synthesis of Specialized Functional Materials
The role of this compound as a building block extends to the synthesis of specialized functional materials. By incorporating this molecule into polymeric chains or larger supramolecular assemblies, materials with specific, pre-determined properties can be created. The presence of the chlorine atom, for instance, can enhance properties like flame retardancy or modify the electronic characteristics of a material.
The synthesis of functional materials often relies on the ability to tune molecular properties through subtle changes in the chemical structure of the building blocks. chemrxiv.org For example, azo dye complexes derived from this compound are themselves functional materials with specific colors and spectroscopic properties. Furthermore, this precursor could potentially be used in the synthesis of more advanced materials, such as metal-organic frameworks (MOFs), where organic linkers (struts) connect metal ions (hubs) to create highly porous structures. umich.edu The defined geometry and functionality of this compound make it a candidate for derivatization into such organic linkers, contributing to the development of materials for gas storage, separation, or catalysis.
Emerging Research Directions and Future Outlook on 3 Chloro 2,4 Dimethylphenol
Development of Sustainable and Green Synthetic Protocols
The future of chemical manufacturing for compounds like 3-Chloro-2,4-dimethylphenol is intrinsically linked to the principles of green chemistry. The focus is shifting from traditional synthetic routes to more sustainable protocols that maximize efficiency while minimizing environmental impact. Research in this area is guided by goals such as reducing waste, avoiding hazardous substances, and improving atom economy.
A significant trend is the move away from harsh chlorinating agents. For instance, in the synthesis of the related isomer 4-chloro-3,5-dimethylphenol (B1207549), older methods often employed reagents like sulfuryl chloride, which generates toxic gaseous byproducts such as hydrogen chloride and sulfur dioxide, leading to low atom utilization and environmental harm. google.com Modern, greener approaches for synthesizing chlorophenols are being developed. One such method involves an oxychlorination reaction that uses a cupric salt as a catalyst, an organic solvent, a chlorinating agent, and an oxidizing agent like oxygen or air. google.com This catalytic approach represents a significant improvement.
Another innovative and sustainable strategy for the regioselective synthesis of chlorophenols involves the nucleophilic chlorination of quinone monoketals. nih.gov These reactions can be mediated by reagents like N,N'-dimethylhydrazine dihydrochloride (B599025) and proceed under mild conditions to produce multisubstituted phenols in good to high yields. nih.gov The development of such protocols, which offer high selectivity and avoid harsh conditions, is a key objective for the future synthesis of this compound.
In-depth Mechanistic Studies at the Molecular Level
A fundamental understanding of the reaction mechanisms involving this compound is crucial for controlling its synthesis, predicting its environmental fate, and designing effective degradation pathways. Current research is intensely focused on elucidating these mechanisms at the molecular level.
For the closely related compound chloroxylenol (4-chloro-3,5-dimethylphenol), mechanistic studies have identified several key biotransformation and degradation pathways. Fungal biodegradation, for example, proceeds through reactions including dechlorination, hydroxylation, and oxidation. nih.gov These processes are catalyzed by specific enzyme systems, such as cytochrome P450 monooxygenases and laccases. nih.gov
In advanced oxidation processes, the degradation is driven by highly reactive species. Studies combining gas-liquid discharge plasma with ozonation have shown that hydroxyl radicals (˙OH) play a dominant role in the breakdown of chloroxylenol. rsc.orgrsc.org The addition of radical scavengers was found to significantly decrease the degradation rate, confirming the importance of these reactive species. rsc.orgrsc.org The degradation pathway in these systems involves the formation of several intermediates before eventual mineralization. rsc.orgrsc.org Future research will aim to apply these mechanistic principles to this compound to map its specific reaction coordinates, identify transient intermediates, and calculate kinetic parameters, thereby enabling more precise control over its chemical transformations.
Advancements in Integrated Computational and Experimental Approaches
The integration of computational modeling with experimental analysis has become a powerful paradigm in chemical research, and its application to this compound is a growing trend. This synergistic approach accelerates the pace of discovery by allowing for in-silico prediction and analysis, which can then be validated and refined through laboratory experiments.
Computational methods, particularly Density Functional Theory (DFT), are being used to investigate the degradation mechanisms of related compounds. For example, DFT studies have been employed to understand the kinetics and mechanisms involved in the UV/persulfate degradation process of 4-chloro-3,5-dimethylphenol (PCMX). nih.gov These computational models help to elucidate the role of reactive oxygen species (ROS) and predict the evolution of toxicity during the degradation process. nih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are being integrated with experimental work to assess the toxicity of degradation intermediates. rsc.org In studies of chloroxylenol degradation by non-thermal plasma and ozonation, QSAR models were used to evaluate the potential toxicity of the byproducts identified through gas chromatography-mass spectrometry (GC-MS). rsc.org This integrated approach, combining theoretical calculations with empirical data, provides a comprehensive understanding of the compound's properties, reactivity, and environmental impact, guiding the design of safer chemicals and more effective remediation technologies.
Novel Strategies for Environmental Remediation and Detoxification
Given the use of chlorinated phenols as antimicrobial agents, developing effective methods for their removal from the environment is a critical area of research. A variety of novel strategies for the remediation and detoxification of this compound and related compounds are being actively explored, with a focus on Advanced Oxidation Processes (AOPs) and bioremediation.
AOPs are particularly effective due to their generation of highly reactive radicals that can break down recalcitrant organic pollutants. Techniques such as ozonation combined with ultraviolet irradiation, and the use of thermally activated persulfate have proven effective for degrading chloroxylenol. nih.gov Another promising AOP involves using gas-liquid discharge non-thermal plasma (NTP) coupled with ozonation, which shows a significant synergistic effect on degradation efficiency. rsc.orgnih.gov The Fenton-like process, using nanoscale zero-valent iron (nZVI) as a catalyst, has also been successfully applied to the degradation of 4-chloro-3,5-dimethylphenol. nih.gov
Bioremediation offers a more sustainable approach. Studies have demonstrated that fungal strains, such as Cunninghamella elegans and Trametes versicolor, can eliminate over 70% of chloroxylenol through enzymatic action. nih.gov Additionally, activated sludge microbial communities have been shown to remove chloroxylenol via biological pathways, including dehalogenation and ring hydroxylation. researchgate.netnih.gov
| Remediation Strategy | Principle/Method | Key Findings | Reference |
|---|---|---|---|
| Advanced Oxidation Process (AOP) | Gas-liquid discharge non-thermal plasma (NTP) combined with ozonation. | Demonstrated a synergistic effect, achieving a 79.43% degradation rate for chloroxylenol, significantly higher than either method alone. The process is primarily driven by hydroxyl radicals. | rsc.orgrsc.orgnih.gov |
| Advanced Oxidation Process (AOP) | Heterogeneous Fenton-like reaction using nanoscale zero-valent iron (nZVI). | Effective for the degradation of 4-chloro-3,5-dimethylphenol (PCMX). | nih.gov |
| Advanced Oxidation Process (AOP) | Thermally activated persulfate. | Successfully used for the oxidative degradation of chloroxylenol. | nih.gov |
| Bioremediation | Use of fungal strains (Cunninghamella elegans, Trametes versicolor). | Achieved over 70% elimination of chloroxylenol through dechlorination, hydroxylation, and oxidation catalyzed by cytochrome P450 and laccase enzymes. | nih.gov |
| Bioremediation | Activated sludge microbial community. | Partially removed chloroxylenol (44-87%) through biological routes, with evidence suggesting the involvement of Sphingobium in dehalogenation and ring hydroxylation. | researchgate.netnih.gov |
| Adsorption | Use of composite adsorbents like halloysite-carbon composites. | Effectively removes chloroxylenol from solutions in a flow system. | researchgate.net |
Exploration of New Chemical Transformations and Derivative Design
Beyond its existing applications, this compound serves as a valuable scaffold for the synthesis of new chemical entities with potentially enhanced or novel properties. The exploration of new chemical transformations and the rational design of derivatives are key for unlocking the full potential of this molecular framework.
Research in this area often involves using the chlorophenol structure as a starting material or key intermediate. For example, a related compound, 2-amino-4-chlorophenol, has been utilized as a precursor in a multi-step synthesis to generate a series of novel 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. mdpi.com These newly synthesized derivatives were subsequently evaluated for their anticancer activity, demonstrating how a simple chlorophenol core can be elaborated into more complex molecules with significant biological potential. mdpi.com
Future research directions for this compound will likely involve similar strategies. This includes exploring reactions that modify the hydroxyl group, perform further substitutions on the aromatic ring, or use the existing functional groups as handles to build more complex heterocyclic systems. The goal of such derivative design is to create new molecules with tailored biological activities for applications in pharmaceuticals or agrochemicals, or with specific physicochemical properties for use in materials science.
Q & A
Q. What experimental strategies are recommended for synthesizing 3-Chloro-2,4-dimethylphenol with high purity?
Synthesis typically involves chlorination and alkylation of phenolic precursors under controlled conditions. For example, chlorination of 2,4-dimethylphenol using sulfuryl chloride (SO₂Cl₂) in an inert solvent (e.g., dichloromethane) at 0–5°C can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by NMR (¹H/¹³C) and GC-MS are critical to confirm purity and regioselectivity .
Q. How can researchers accurately determine the physicochemical properties (e.g., log P, pKa) of this compound?
- log P : Use shake-flask partitioning between octanol and water, validated by HPLC retention time correlation.
- pKa : Employ potentiometric titration in aqueous-organic solvent mixtures (e.g., 20% methanol) with a glass electrode, corrected for solvent effects . Computational tools like COSMO-RS or ACD/Labs software can supplement experimental data .
Q. What analytical methods are optimal for detecting this compound in environmental samples?
Solid-phase extraction (SPE) with C18 cartridges followed by GC-ECD or LC-MS/MS (MRM mode) provides sensitivity down to 0.1 ppb. For complex matrices, derivatization with BSTFA enhances GC detectability .
Advanced Research Questions
Q. How can asymmetrical dose-response data for this compound’s cytotoxicity be modeled?
Traditional 4-parameter logistic (4PL) models may fail to capture asymmetry. Use a 5-parameter logistic model (5PL-1P) with an asymmetry factor (s), as demonstrated for chlorinated diones (e.g., EC₅₀ = 1.34 mg/L, slope = 3.07, r² = 0.9993 vs. 4PL r² = 0.9899) . Validate with bootstrap resampling to assess parameter robustness.
Q. What mechanistic insights explain the differential toxicity of this compound compared to structural analogs?
- Electrophilic reactivity : The chloro and methyl groups enhance electrophilicity, promoting covalent binding to cellular thiols (e.g., glutathione depletion).
- Membrane permeability : Log P values >2.5 (predicted) suggest high lipid bilayer penetration, correlating with mitochondrial toxicity in in vitro assays (e.g., JC-1 depolarization) . Comparative QSAR models can identify critical substituent effects .
Q. How do environmental factors influence the degradation pathways of this compound in soil?
Aerobic biodegradation dominates via meta-cleavage by Pseudomonas spp., producing 3-chloro-2,4-dimethylcatechol, which undergoes ortho-dechlorination. Under anaerobic conditions, reductive dechlorination at the para-position is observed. Half-lives range from 14 days (pH 7, 25°C) to >100 days in acidic soils .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported EC₅₀ values for this compound’s antimicrobial activity?
Variability often arises from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines:
Q. What strategies resolve conflicting NMR assignments for this compound derivatives?
- 2D NMR : HSQC and HMBC clarify ambiguous coupling (e.g., distinguishing aromatic vs. aliphatic methyl groups).
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm chemical shifts. Cross-validate with DFT-calculated NMR spectra (e.g., B3LYP/6-311+G(d,p)) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
